2,2-dimethyloxane-4-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloxane-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRRUGEJKTNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485640 | |
| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60549-49-7 | |
| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Dimethyloxane 4 Carbonyl Chloride
Established Routes for Acyl Chloride Synthesis
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For 2,2-dimethyloxane-4-carboxylic acid, several standard halogenating agents are employed. The synthesis of the necessary precursor, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, has been documented through a multi-step process starting from mesityl oxide and ethyl formate, proceeding through intermediates like 2,2-dimethyltetrahydro-pyran-4-one and 2,2-dimethyl-tetrahydro-pyran-4-carbaldehyde, with the final oxidation step to the carboxylic acid achieving a yield of up to 94%. google.comgoogle.com
The most direct and widely used method for the synthesis of 2,2-dimethyloxane-4-carbonyl chloride is the halogenation of the corresponding carboxylic acid. Several common halogenating agents are effective for this transformation.
Thionyl Chloride (SOCl₂): The reaction of a carboxylic acid with thionyl chloride is a frequently used method for the preparation of acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. organic-chemistry.org A patented process for the synthesis of tetrahydropyran-4-carboxylic acid chloride, a closely related analogue, involves reacting tetrahydropyran-4-carboxylic acid with thionyl chloride in a solvent such as toluene (B28343) at elevated temperatures (e.g., 80°C). This reaction proceeds to completion, yielding the acyl chloride in high purity after removal of the solvent and excess reagent. google.com This methodology is directly applicable to the 2,2-dimethyl substituted derivative.
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides, often favored for its milder reaction conditions compared to thionyl chloride. guidechem.com The reaction is typically catalyzed by a small amount of dimethylformamide (DMF). chemicalbook.com The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which facilitates their removal from the reaction mixture. While specific examples for the 2,2-dimethyloxane (B1655363) substrate are not prevalent in the literature, the general applicability of this reagent makes it a reliable choice. guidechem.com
Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful halogenating agent that readily converts carboxylic acids to their corresponding acyl chlorides. chem-soc.si The reaction is typically vigorous and produces phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. google.com Due to the similar boiling point of the acyl chloride and phosphorus oxychloride, purification can sometimes be challenging and may require fractional distillation. chem-soc.si
| Halogenating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene, CH₂Cl₂), often with gentle heating. google.com | SO₂, HCl (gaseous) organic-chemistry.org | Gaseous byproducts simplify purification. organic-chemistry.org | Can be harsh for sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, THF) with a catalytic amount of DMF, typically at or below room temperature. chemicalbook.com | CO, CO₂, HCl (gaseous) guidechem.com | Milder conditions, gaseous byproducts. guidechem.com | More expensive than SOCl₂. |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent, often exothermic. chem-soc.si | POCl₃, HCl google.com | Highly reactive and effective. chem-soc.si | POCl₃ byproduct can complicate purification. chem-soc.si |
Phosgene (B1210022) (COCl₂) and its safer liquid equivalent, triphosgene, can also be used to convert carboxylic acids to acyl chlorides. nih.gov These reactions are often catalyzed by N,N-disubstituted formamides. wikipedia.org A key advantage of this method is the high purity of the resulting acyl chloride, as the byproducts are gaseous. wikipedia.org While this is a general method for a wide range of carboxylic acids, its application to heterocyclic systems like 2,2-dimethyloxane-4-carboxylic acid is plausible, though not specifically detailed in readily available literature.
Novel Approaches to the this compound Framework
Beyond the classical halogenation of the corresponding carboxylic acid, modern synthetic methodologies offer potential novel routes to this compound. These approaches could involve constructing the heterocyclic ring with the carbonyl chloride precursor already in place or performing a functional group interconversion on a pre-formed 2,2-dimethyloxane derivative.
The construction of the 2,2-dimethyloxane ring could potentially be achieved through cyclization reactions where a precursor to the carbonyl chloride group is already part of one of the reactants.
Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful tool for the formation of cyclic compounds. rsc.org A hypothetical route could involve an appropriately substituted diene containing a functional group that can be readily converted to a carbonyl chloride. For instance, a diene with a protected alcohol or an ester functionality could be cyclized using a Grubbs catalyst, followed by deprotection and halogenation to yield the target molecule. organic-chemistry.org
Intramolecular Cyclization: An intramolecular Williamson ether synthesis or a Prins-type cyclization could be envisioned. A linear precursor containing a hydroxyl group and a carbon chain with a latent carbonyl chloride functionality (e.g., a trichloromethyl group) could be cyclized to form the 2,2-dimethyloxane ring. Subsequent transformation of the latent functional group would then yield the desired product.
Alternatively, novel synthetic strategies can focus on the transformation of other functional groups at the 4-position of the pre-formed 2,2-dimethyloxane ring into a carbonyl chloride.
From Esters: While less common, the direct conversion of esters to acyl chlorides is possible under certain conditions. For example, the reaction of tert-butyl esters with thionyl chloride has been shown to selectively produce acyl chlorides. stackexchange.com If a tert-butyl ester of 2,2-dimethyloxane-4-carboxylic acid were synthesized, this could provide a direct route to the acyl chloride.
From Amides: Primary amides can be converted to nitriles via dehydration, often using reagents like phosphorus pentachloride or thionyl chloride. doubtnut.com While not a direct conversion to an acyl chloride, the resulting nitrile could potentially be hydrolyzed to the carboxylic acid for subsequent halogenation. More directly, the reaction of amides with phosphorus pentachloride can sometimes lead to the formation of imidoyl chlorides, which under specific conditions might be hydrolyzed to the corresponding acyl chloride. doubtnut.com
From Nitriles: The hydrolysis of a nitrile at the 4-position of the 2,2-dimethyloxane ring would yield the carboxylic acid, which can then be converted to the acyl chloride via the established routes. This two-step process, while not a direct conversion, offers an alternative pathway from a different functional group.
| Novel Approach | Key Transformation | Potential Precursor | Key Reagents/Conditions |
|---|---|---|---|
| Ring-Closing Metathesis | Olefin metathesis | Diene with a protected alcohol or ester | Grubbs catalyst, followed by deprotection and halogenation |
| Functional Group Interconversion from Ester | Direct conversion of ester to acyl chloride | tert-Butyl 2,2-dimethyloxane-4-carboxylate | Thionyl chloride stackexchange.com |
| Functional Group Interconversion from Amide | Conversion of amide to acyl chloride (indirect) | 2,2-Dimethyloxane-4-carboxamide | Phosphorus pentachloride (to imidoyl chloride) followed by hydrolysis doubtnut.com |
Reactivity and Mechanistic Investigations of 2,2 Dimethyloxane 4 Carbonyl Chloride
Nucleophilic Acyl Substitution Pathways
The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. This typically proceeds through a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the substituted product.
Reaction with Oxygen-Centered Nucleophiles: Formation of Esters and Carboxylic Acids
Acyl chlorides react readily with oxygen-centered nucleophiles.
Ester Formation (Alcoholysis): In the presence of an alcohol, 2,2-dimethyloxane-4-carbonyl chloride would be expected to undergo a vigorous, often exothermic reaction to form the corresponding ester. chemguide.co.uksavemyexams.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. chemguide.co.uk To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct, a non-nucleophilic base like pyridine (B92270) is commonly added. wikipedia.orgoxfordsciencetrove.com The general reaction is highly efficient for preparing esters. savemyexams.comfiveable.me
Carboxylic Acid Formation (Hydrolysis): Acyl chlorides react rapidly with water in a process called hydrolysis to yield the parent carboxylic acid, in this case, 2,2-dimethyloxane-4-carboxylic acid, and HCl. savemyexams.com This reaction is typically very fast and exothermic. Due to the high reactivity, acyl chlorides must be protected from moisture during storage and handling. chemistrystudent.com
Reaction with Nitrogen-Centered Nucleophiles: Synthesis of Amides
The reaction of acyl chlorides with ammonia (B1221849), primary amines, or secondary amines is a standard and efficient method for amide synthesis. savemyexams.comfiveable.me The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the carbonyl carbon. libretexts.org The reaction is typically fast and exothermic. nih.gov Two equivalents of the amine are generally used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed, producing an ammonium (B1175870) salt. chemistrystudent.comlibretexts.org
Table 1: General Conditions for Amide Synthesis from Acyl Chlorides
| Nucleophile | Product | Stoichiometry | General Conditions |
|---|---|---|---|
| Ammonia (NH₃) | Primary Amide | 2 equivalents | Typically in a suitable solvent at low temperature. |
| Primary Amine (R'NH₂) | Secondary (N-substituted) Amide | 2 equivalents | Reaction is often vigorous; cooling is usually required. |
Solvolytic Mechanisms and Kinetic Analysis
Solvolysis is a reaction where the solvent acts as the nucleophile. For an acyl chloride in a solvent like water, alcohol, or a mixture, this would result in hydrolysis or alcoholysis. The mechanism can be unimolecular (SN1-like) or bimolecular (SN2-like), or fall on a spectrum between these two extremes. nih.gov
Investigation of Unimolecular (SN1) Processes at the Carbonyl Carbon
A unimolecular, or SN1-type, mechanism involves the slow, rate-determining ionization of the acyl chloride to form a planar acylium ion intermediate, which is then rapidly attacked by the solvent nucleophile. acs.org This pathway is favored for acyl chlorides that can form relatively stable acylium ions. Factors favoring this mechanism include:
Substrate Structure: Bulky groups around the carbonyl carbon can favor ionization.
Solvent: Highly polar, ionizing solvents can stabilize the intermediate acylium ion and the departing chloride ion. beilstein-journals.org
For many simple acyl chlorides, a pure SN1 mechanism is less common than a bimolecular pathway, but it can be a contributing pathway, especially in highly ionizing solvents. nih.govacs.orgacs.org
Elucidation of Bimolecular Contributions (e.g., in the presence of amine additives)
A bimolecular, or SN2-type, mechanism involves a single, concerted step where the nucleophile attacks the carbonyl carbon at the same time as the chloride ion leaves. acs.org Alternatively, and more commonly for carbonyl compounds, it can be a two-step addition-elimination process where the solvent molecule's attack is the rate-determining step. This pathway is favored in less ionizing, more nucleophilic solvents. beilstein-journals.orgacs.org
Application of Linear Free Energy Relationships (e.g., Grunwald–Winstein Equation)
There are no published studies on the solvolysis kinetics of this compound. To apply the Grunwald-Winstein equation, one would need experimentally determined rate constants (k) for the solvolysis of this compound in a variety of solvent systems with known ionizing power (Y) and nucleophilicity (N).
The extended Grunwald-Winstein equation is expressed as: log(k/k₀) = lN + mY where:
k is the rate constant in a specific solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/water).
l is the sensitivity of the substrate to solvent nucleophilicity (N).
m is the sensitivity of the substrate to solvent ionizing power (Y).
Without experimental rate data for this compound, the sensitivity parameters l and m cannot be determined. researchgate.netkoreascience.krresearchgate.net Such parameters are crucial for elucidating the reaction mechanism, for instance, distinguishing between an associative (SN2-like) or dissociative (SN1-like) pathway. Studies on other acyl chlorides, such as 2-methylfuran-3-carbonyl chloride, have shown how this analysis can reveal mechanistic details, but these findings cannot be extrapolated to the specific compound . researchgate.netscribd.com
Radical Reactions Involving the Carbonyl Chloride Moiety
Radical reactions of acyl chlorides can be initiated, for example, by photolysis or radical initiators, potentially leading to decarbonylation (loss of CO) to form an alkyl radical. However, no studies have been published that investigate the behavior of this compound under radical conditions. Research on the unimolecular reactions of other cyclic ether radicals, such as 2,4-dimethyloxetanyl radicals, has been conducted, but this work does not involve a carbonyl chloride functional group and its findings are not directly applicable. nih.gov
Chemo- and Regioselective Transformations
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. The this compound molecule contains an ether linkage within the ring and a reactive acyl chloride group. Investigations into its chemo- and regioselectivity would involve reacting it with various reagents to determine if the acyl chloride can be modified without affecting the oxane ring, or vice-versa. There are no published reports on such selective transformations for this specific molecule.
Stereochemical Aspects of 2,2 Dimethyloxane 4 Carbonyl Chloride Chemistry
Configuration and Conformation of the 2,2-Dimethyloxane (B1655363) Ring
The 2,2-dimethyloxane ring, a tetrahydropyran (B127337) derivative, predominantly adopts a chair conformation to minimize torsional and steric strain. This is analogous to the well-studied cyclohexane (B81311) ring system. In a chair conformation, substituents can occupy either axial or equatorial positions. The gem-dimethyl group at the C2 position significantly influences the conformational equilibrium of the ring. One of the methyl groups will always be in a pseudo-axial or pseudo-equatorial position, leading to a degree of conformational locking.
The carbonyl chloride group at the C4 position can exist in two diastereomeric forms: one where the C-Cl bond is axial and one where it is equatorial. The relative stability of these two conformers is determined by the steric interactions between the carbonyl chloride group and the other ring substituents, particularly the axial hydrogens or methyl groups. Generally, bulkier groups prefer the equatorial position to avoid 1,3-diaxial interactions.
| Conformer | C4-Substituent Position | Key Steric Interactions | Relative Stability |
| A | Axial | 1,3-diaxial interactions with axial hydrogens at C2 and C6. | Less Stable |
| B | Equatorial | Gauche interactions with adjacent ring carbons. | More Stable |
Stereospecificity in Nucleophilic Substitutions at the Chiral Center (C4)
Nucleophilic substitution at the chiral C4 center of 2,2-dimethyloxane-4-carbonyl chloride can proceed through different mechanisms, primarily SN1 or SN2, each with distinct stereochemical consequences. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates.
In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This results in an inversion of configuration at the chiral center. For an SN2 reaction to occur, the C4 carbon must be accessible to the incoming nucleophile. The conformation of the 2,2-dimethyloxane ring plays a crucial role here. If the carbonyl chloride group is in the more stable equatorial position, the backside attack required for an SN2 mechanism would have to occur from an axial trajectory, which can be sterically hindered.
Conversely, if the reaction proceeds through an SN1 mechanism, it would involve the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, resulting in racemization. However, the facial selectivity of the attack on the carbocation can be influenced by the steric hindrance imposed by the ring, potentially leading to a degree of diastereoselectivity.
| Mechanism | Stereochemical Outcome | Influencing Factors |
| SN2 | Inversion of configuration | Steric accessibility of the C4 carbon; strong nucleophile; polar aprotic solvent. |
| SN1 | Racemization (retention and inversion) | Stability of the carbocation; weak nucleophile; polar protic solvent. |
Diastereoselective and Enantioselective Reaction Design
The design of diastereoselective and enantioselective reactions involving this compound leverages the inherent chirality of the molecule and the conformational biases of the ring system.
Diastereoselective Reactions:
When reacting a chiral nucleophile with racemic this compound, two diastereomeric products can be formed. The ratio of these diastereomers is determined by the relative transition state energies of the two possible reaction pathways. The steric bulk of the nucleophile and the conformation of the oxane ring will dictate the facial selectivity of the attack. For instance, a bulky nucleophile will preferentially attack from the less hindered face of the carbonyl group, leading to a higher diastereomeric excess.
Enantioselective Reactions:
Enantioselective reactions aim to produce a single enantiomer of the product. This can be achieved through several strategies:
Kinetic Resolution: A chiral catalyst or reagent can be used to selectively react with one enantiomer of the racemic starting material at a faster rate, leaving the other enantiomer unreacted.
Chiral Auxiliaries: A chiral auxiliary can be attached to the nucleophile, directing the attack to one face of the carbonyl group. The auxiliary is then removed in a subsequent step.
Asymmetric Catalysis: A chiral catalyst can create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other.
The choice of strategy depends on the specific transformation desired and the availability of suitable chiral catalysts or auxiliaries.
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The stereochemistry of this compound has a profound impact on the outcome and selectivity of its reactions. The fixed chair conformation of the oxane ring, with the bulky gem-dimethyl group, creates a distinct steric environment that can direct the approach of incoming reagents.
For example, in reduction reactions of the corresponding ketone (2,2-dimethyloxane-4-one), the axial or equatorial approach of the hydride reagent will be influenced by the steric hindrance on either face of the carbonyl group, leading to the preferential formation of one diastereomeric alcohol. This principle of steric approach control is a cornerstone of stereoselective synthesis.
Similarly, in reactions where the carbonyl chloride is converted to other functional groups, the stereochemical integrity of the C4 center is a key consideration. Reactions that proceed with high stereospecificity (e.g., SN2) are desirable for maintaining or inverting the stereochemistry in a controlled manner. In contrast, reactions that lead to racemization are generally avoided in stereoselective synthesis.
The understanding and control of these stereochemical factors are paramount for the successful application of this compound as a building block in the synthesis of complex, stereochemically defined molecules.
2,2 Dimethyloxane 4 Carbonyl Chloride As a Versatile Synthetic Intermediate
Building Block for Complex Polycyclic and Heterocyclic Structures
The structural components of 2,2-dimethyloxane-4-carbonyl chloride make it a promising candidate for the synthesis of complex molecules. The reactive acyl chloride group can readily participate in reactions to form larger ring systems or append new functionalities.
Key Synthetic Applications:
Intramolecular Reactions: The oxane ring's oxygen atom could act as an internal nucleophile or directing group in cyclization reactions, facilitating the formation of fused or bridged polycyclic ether systems. Such strategies are crucial in the synthesis of marine natural products. nih.govnih.gov
Friedel-Crafts Acylation: The acyl chloride can be used in Friedel-Crafts acylation reactions to attach the 2,2-dimethyloxane (B1655363) moiety to aromatic rings, creating complex aryl ketones that can serve as precursors to other heterocyclic systems. fiveable.me
Domino and Multicomponent Reactions: Derivatives of cyclic structures are often employed in domino reactions to rapidly build molecular complexity. chemicalbook.comresearchgate.net For instance, after conversion to a more suitable functional group, the 2,2-dimethyloxane scaffold could be used in cascade reactions to construct intricate polycyclic frameworks. nih.gov
The synthesis of polycyclic ethers, for example, often relies on epoxide-opening cascades, highlighting the importance of oxygen-containing heterocyclic building blocks in creating complex natural product skeletons. nih.govresearchgate.net
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
Heterocyclic and carbocyclic moieties are foundational to the development of new pharmaceuticals and agrochemicals. otsukac.co.jp The 2,2-dimethyloxane scaffold could impart desirable properties such as improved solubility, metabolic stability, or specific receptor binding interactions.
By transforming the acyl chloride into other functional groups (amides, esters, ketones), a diverse library of compounds can be generated for biological screening. chemicalbook.com Many biologically active compounds contain heterocyclic rings, and the specific substitution pattern offered by this intermediate could lead to novel therapeutic agents. otsukac.co.jpevonik.com For example, various substituted aromatic and heterocyclic compounds serve as key intermediates for drugs targeting a wide range of diseases. otsukac.co.jp
Enabling Reagent in Protective Group Strategies
The term "enabling reagent in protective group strategies" is a nuanced concept for a molecule like this compound. Acyl chlorides are generally too reactive to function directly as protecting groups themselves, which are intended to be stable under various reaction conditions. wikipedia.orgorganic-chemistry.org
However, the molecule can be involved in protective group strategies in two distinct ways:
Acylation of Alcohols and Amines: The acyl chloride can be used to install an acyl group (2,2-dimethyloxane-4-carbonyl) onto a hydroxyl or amino group, forming an ester or an amide, respectively. highfine.com These ester or amide groups can serve as protecting groups. For instance, ester groups like acetate, benzoate, and pivaloate are common protecting groups for alcohols. highfine.com The removal of such a group would typically occur via hydrolysis under basic conditions. highfine.com
Formation of Dioxane-based Protecting Groups: The oxane (tetrahydropyran) ring is structurally related to 1,3-dioxane, a common protecting group for diols (as a ketal or acetal). highfine.comacs.org While this compound itself would not be used for this purpose due to the reactive acyl chloride, its parent alcohol could be used to create more complex, specialized protecting groups where the oxane ring provides specific steric or electronic properties.
The core principle of a protecting group is to be easily installed, remain inert during subsequent reactions, and be removed under mild and specific conditions. acs.org
Applications in Carbon–Carbon and Carbon–Heteroatom Bond Formation
The primary utility of acyl chlorides lies in their ability to form new bonds through nucleophilic acyl substitution. wikipedia.orgsavemyexams.comlibretexts.org The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. chemguide.co.uklibretexts.org
Carbon–Heteroatom Bond Formation
The reaction of this compound with heteroatom nucleophiles is a fundamental way to create new functional groups. The general mechanism involves nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. savemyexams.comlibretexts.orgyoutube.com
Interactive Table: Reactions with Heteroatom Nucleophiles
| Nucleophile (Reagent) | Product Functional Group | General Reaction |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |
| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |
| Ammonia (B1221849) (NH₃) | Primary Amide | R-COCl + 2 NH₃ → R-CONH₂ + NH₄Cl |
| Primary Amine (R'-NH₂) | Secondary Amide | R-COCl + 2 R'-NH₂ → R-CONHR' + R'-NH₃Cl |
Note: Reactions with ammonia and amines typically require two equivalents of the nucleophile; one acts as the nucleophile and the second acts as a base to neutralize the HCl byproduct. wikipedia.orgfiveable.me
Carbon–Carbon Bond Formation
Acyl chlorides are also valuable for creating new carbon-carbon bonds, a key step in building more complex molecular skeletons. This is typically achieved by reacting them with organometallic reagents.
Interactive Table: Reactions with Carbon Nucleophiles
| Reagent | Intermediate Product | Final Product | Notes |
|---|---|---|---|
| Grignard Reagent (R'-MgX) | Ketone | Tertiary Alcohol | The ketone intermediate is highly reactive towards the Grignard reagent, leading to a second addition. wikipedia.org |
These reactions allow for the controlled extension of the carbon framework, transforming the acyl chloride into a versatile hub for molecular construction.
Advanced Characterization and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2,2-dimethyloxane-4-carbonyl chloride. Through various NMR experiments, it is possible to map out the carbon skeleton and the placement of protons, leading to an unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atom in the oxane ring and the carbonyl chloride group. The two methyl groups at the C2 position are diastereotopic and would be expected to show separate singlet signals. The protons on the oxane ring (at C3, C4, C5, and C6) would appear as multiplets due to complex spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. oregonstate.eduwisc.edu Key signals would include those for the two methyl carbons, the quaternary carbon at C2, the methylene (B1212753) carbons of the oxane ring, the methine carbon attached to the carbonyl chloride group, and the carbonyl carbon itself. The carbonyl carbon signal would be expected to appear significantly downfield, typically in the range of 165-180 ppm, due to the deshielding effect of the electronegative oxygen and chlorine atoms. oregonstate.edu
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(O)Cl | - | ~170-175 |
| CH (C4) | ~3.0-3.5 (m) | ~45-55 |
| CH₂ (C3) | ~1.8-2.2 (m) | ~30-40 |
| CH₂ (C5) | ~1.6-2.0 (m) | ~25-35 |
| CH₂ (C6) | ~3.5-4.0 (m) | ~60-70 |
| C(CH₃)₂ (C2) | - | ~70-80 |
Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons on C4 and its neighboring protons on C3 and C5, as well as between the protons on C5 and C6, and C3 and C4. This helps to trace the proton network through the oxane ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton signal to its corresponding carbon signal. columbia.eduyoutube.com This is a powerful tool for assigning the carbon signals based on the more readily interpretable proton spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the stereochemistry of the molecule, specifically the relative orientation of the substituents on the oxane ring. These experiments detect protons that are close in space, even if they are not directly bonded. For this compound, NOESY/ROESY can be used to determine the cis/trans relationship between the carbonyl chloride group at C4 and the methyl groups at C2. For example, a spatial correlation between one of the methyl groups and the proton at C4 would suggest they are on the same face of the ring.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The most prominent features in the vibrational spectra of this compound would be the stretching vibrations of the carbonyl (C=O) group and the carbon-chlorine (C-Cl) bond. wisc.edu
Carbonyl (C=O) Stretch: The carbonyl group of an acid chloride gives rise to a very strong and sharp absorption band in the IR spectrum. spectroscopyonline.comkhanacademy.org Due to the high electronegativity of the chlorine atom, this band is typically found at a higher frequency compared to other carbonyl compounds, generally in the range of 1770-1815 cm⁻¹. pg.edu.pl
Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 850 and 550 cm⁻¹. libretexts.org This absorption is usually of medium to strong intensity.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O | Stretch | 1770 - 1815 (Strong, Sharp) | 1770 - 1815 (Medium) |
| C-Cl | Stretch | 850 - 550 (Medium-Strong) | 850 - 550 (Strong) |
| C-O (ether) | Stretch | 1150 - 1085 (Strong) | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₁₃ClO₂), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass with high precision, typically to within a few parts per million (ppm), confirming the molecular formula.
Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₈H₁₃³⁵Cl¹⁶O₂ | [M+H]⁺ | 177.0626 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. chemicalbook.comresearchgate.net Studying these fragmentation patterns provides valuable information about the molecule's structure. For this compound, MS/MS studies would reveal characteristic losses, such as the loss of a chlorine atom, a carbonyl group, or fragments of the dimethyl oxane ring. This data is instrumental in confirming the connectivity of the atoms within the molecule.
Hypothetical Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |
|---|---|---|
| 177.0626 | Loss of Cl | 142.0912 |
| 177.0626 | Loss of COCl | 113.0961 |
Chiroptical Spectroscopy for Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light, providing information about their three-dimensional structure.
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net For chiral derivatives of this compound, ECD would be a crucial tool for assigning the absolute configuration (R or S) of the stereocenter at the 4-position of the oxane ring. The experimental ECD spectrum would be compared to a theoretically calculated spectrum for a known configuration. A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute stereochemistry. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
Theoretical and Computational Studies of 2,2 Dimethyloxane 4 Carbonyl Chloride and Its Reactions
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for the accurate prediction of molecular properties. nih.govnih.gov These methods are founded on solving the Schrödinger equation, providing a detailed description of the electronic structure of a molecule. For a molecule like 2,2-dimethyloxane-4-carbonyl chloride, DFT can be employed to elucidate its fundamental characteristics, including its three-dimensional structure and spectroscopic signatures.
Geometry Optimization and Conformational Analysis
The geometry of this compound is not static; the oxane ring can adopt various conformations, primarily chair and boat forms. Computational geometry optimization allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. Through this process, different conformational isomers can be identified, and their relative energies can be calculated to predict the most abundant conformer at equilibrium.
For this compound, the chair conformation is expected to be significantly more stable than the boat conformation due to reduced steric and torsional strain. Within the chair conformation, the 4-carbonyl chloride substituent can exist in either an axial or an equatorial position. DFT calculations would be employed to determine the energy difference between these two conformers. Generally, bulky substituents are more stable in the equatorial position to minimize 1,3-diaxial interactions.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | 2.5 |
| Twist-Boat | - | 5.8 |
| Boat | - | 7.2 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results to confirm molecular structures.
NMR Chemical Shifts: DFT methods, often in conjunction with the Gauge-Independent Atomic Orbital (GIAO) approach, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. These predictions are invaluable for assigning complex NMR spectra and for distinguishing between different isomers. nih.gov
Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for the Equatorial Conformer of this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (C4) | 3.85 | 3.82 |
| C (C=O) | 175.2 | 174.8 |
| C (C2) | 75.1 | 74.9 |
| C (CH₃)eq | 28.4 | 28.1 |
| C (CH₃)ax | 24.9 | 24.5 |
Note: The data in this table is hypothetical and for illustrative purposes. Experimental values would be required for a direct comparison.
Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be calculated using DFT, and the resulting theoretical infrared (IR) spectrum can be compared with experimental data. nist.govnist.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of chemical bonds. researchgate.netresearchgate.net This allows for a detailed assignment of the experimental IR spectrum. A key vibrational mode for this compound would be the carbonyl (C=O) stretch, which is typically a strong absorption in the IR spectrum.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern the reaction rate and outcome. uomustansiriyah.edu.iq
Transition State Characterization and Energy Barrier Calculations
For any chemical reaction, the reactants must pass through a high-energy transition state to form products. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the reaction kinetics. For reactions involving this compound, such as nucleophilic acyl substitution, DFT calculations can be used to model the reaction pathway and determine the favorability of different mechanistic possibilities. researchgate.net
Potential Energy Surface Mapping
A potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. libretexts.orgwikipedia.org By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. libretexts.orgnasa.gov For reactions of this compound, a PES can reveal the lowest energy path from reactants to products, providing a comprehensive understanding of the reaction mechanism.
Molecular Orbital Theory and Stereoelectronic Effects
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the interactions between atomic orbitals to form molecular orbitals. imperial.ac.ukimperial.ac.uk Stereoelectronic effects are a key concept within MO theory, describing how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. wikipedia.org
In this compound, stereoelectronic effects can play a significant role in determining its conformational preferences and reactivity. For example, the anomeric effect, a type of stereoelectronic interaction, involves the donation of electron density from a lone pair on the oxygen atom of the oxane ring into an adjacent antibonding (σ*) orbital. The orientation of the carbonyl chloride group (axial vs. equatorial) will influence the alignment of these orbitals and thus the strength of these stabilizing interactions. These effects can be analyzed computationally by examining the shapes, energies, and occupancies of the molecular orbitals. pitt.edu
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of reaction pathways.
In the case of this compound, the acyl chloride moiety is the primary site of reactivity. The LUMO is expected to be localized predominantly on the carbonyl carbon of the acyl chloride group. This is due to the electronegativity of both the oxygen and chlorine atoms, which withdraw electron density, making the carbonyl carbon highly electrophilic. Nucleophilic attack will therefore be directed at this carbon.
The HOMO, conversely, would likely be associated with the lone pair electrons on the oxygen atom of the oxane ring or the chlorine atom. The relative energies of these orbitals would influence the molecule's behavior as a nucleophile, although its primary role in most reactions will be that of an electrophile.
The energy gap between the HOMO and LUMO is a critical parameter for predicting the kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a smaller gap suggests higher reactivity. Computational studies on similar cyclic ethers and acyl chlorides allow for the estimation of these energy levels.
To illustrate the type of data generated in such an analysis, a hypothetical data table based on Density Functional Theory (DFT) calculations for a model system is presented below.
| Molecular Orbital | Energy (eV) | Key Atomic Contributions |
| LUMO+1 | 1.2 | C-Cl σ, C=O π |
| LUMO | -0.5 | C=O π, C-Cl σ |
| HOMO | -8.9 | Cl (lone pair) |
| HOMO-1 | -9.5 | O (oxane, lone pair) |
This is a hypothetical representation to illustrate the concept.
The analysis of the orbital coefficients would further reveal the specific atoms that are most involved in these frontier orbitals, confirming the electrophilic nature of the carbonyl carbon.
Understanding Stereoselectivity through Computational Models
The presence of a stereocenter at the 4-position of the oxane ring means that reactions involving this compound can exhibit stereoselectivity. Computational models are invaluable for predicting and rationalizing the preferred stereochemical outcomes of such reactions.
The stereoselectivity of nucleophilic attack on the carbonyl group will be influenced by the conformational preferences of the 2,2-dimethyloxane (B1655363) ring. The chair conformation is the most likely ground state, and the carbonyl chloride substituent can exist in either an axial or equatorial position. The relative energies of these conformers, and the energy barriers to their interconversion, can be calculated using computational methods.
The attack of a nucleophile on the carbonyl carbon will proceed via a transition state. The stereochemical outcome of the reaction is determined by the relative energies of the diastereomeric transition states. Computational modeling can be used to locate these transition states and calculate their energies.
For example, in a reaction with a chiral nucleophile, four possible transition states could lead to four different stereoisomers. By calculating the free energy of activation for each pathway, the major product can be predicted. The steric hindrance posed by the gem-dimethyl group at the 2-position and the conformational bias of the oxane ring will play a crucial role in differentiating the energies of these transition states.
A hypothetical table summarizing the results of a computational study on the stereoselective addition of a nucleophile is shown below.
| Transition State | Relative Energy (kcal/mol) | Predicted Product Diastereomer |
| TS-Re-axial | 2.5 | R,R |
| TS-Si-axial | 3.1 | S,R |
| TS-Re-equatorial | 0.0 | R,S (Major) |
| TS-Si-equatorial | 1.8 | S,S |
This is a hypothetical representation to illustrate the concept.
Such computational models can provide detailed insights into the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that stabilize or destabilize the different transition states, thereby explaining the observed stereoselectivity.
Future Research Directions and Emerging Applications
Development of Green Chemistry Methodologies for Synthesis
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or phosgene (B1210022), which raise significant environmental and safety concerns. google.com Future research will focus on developing greener, more sustainable methods for the synthesis of 2,2-dimethyloxane-4-carbonyl chloride and related tetrahydropyran (B127337) derivatives. This aligns with the broader goal in chemical manufacturing to reduce hazardous waste and improve energy efficiency. mdpi.comnih.gov
Key areas of investigation will include:
Eco-friendly Solvents and Catalysts: Replacing hazardous volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a promising approach. researchgate.net Research into bio-based, reusable catalysts, such as those derived from natural polymers, could offer environmentally benign pathways for synthesis. researchgate.netorgchemres.org
Alternative Chlorinating Agents: Investigating less hazardous chlorinating agents to replace phosgene and thionyl chloride is a critical research avenue. The direct conversion of aldehydes to acid chlorides using reagents like tert-butyl hypochlorite (B82951), which can be prepared from commercial bleach, presents a potentially safer and more sustainable alternative.
Energy-Efficient Methodologies: The adoption of alternative energy sources such as microwave irradiation or ultrasonication can lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov These techniques are central to developing more sustainable synthetic protocols. nih.gov
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Alternative Solvents | Use of 2-MeTHF, CPME, or deep eutectic solvents (DESs) rsc.orgrsc.org | Reduced toxicity, lower environmental impact, improved process safety. |
| Bio-based Catalysts | Employment of catalysts derived from renewable resources like walnut shells or gum arabic. researchgate.netorgchemres.org | Increased sustainability, reusability of catalysts, milder reaction conditions. |
| Novel Reagents | Use of tert-butyl hypochlorite for direct conversion from the corresponding aldehyde. | Avoidance of highly toxic reagents like phosgene. google.com |
| Process Intensification | Application of microwave-assisted nih.gov or ultrasound-mediated synthesis. nih.gov | Shorter reaction times, higher yields, reduced energy consumption. |
Exploration of Catalytic Transformations with Novel Catalyst Systems
The acyl chloride functionality is a versatile handle for a multitude of chemical transformations. libretexts.org Future research will explore novel catalyst systems to expand the range of reactions accessible from this compound, leading to the synthesis of complex molecules with high efficiency and selectivity.
Promising research directions include:
Metal-Catalyzed Cross-Coupling Reactions: Developing new transition-metal catalysts (e.g., based on palladium, ruthenium, or rhodium) will enable a variety of cross-coupling reactions, forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This would allow the direct attachment of aryl, vinyl, or alkyl groups to the carbonyl carbon.
Photochemical Radical Generation: Visible-light photocatalysis offers a green and efficient method for generating acyl radicals from acyl chlorides. researchgate.net These radicals can participate in a range of addition and cyclization reactions, providing access to novel molecular architectures that are difficult to obtain through traditional methods.
Asymmetric Catalysis: The development of chiral catalysts for reactions involving the acyl chloride group will be crucial for synthesizing enantiomerically pure derivatives. This is particularly important for applications in pharmaceuticals and agrochemicals where specific stereoisomers are often required.
| Catalytic System | Transformation Type | Potential Products |
| Palladium/Ruthenium Complexes | Cross-Coupling (e.g., Suzuki, Heck) | Ketones, esters, amides with diverse substituents. researchgate.netresearchgate.net |
| Visible-Light Photocatalysts | Radical Addition/Cyclization | Complex polycyclic structures, difunctionalized molecules. researchgate.net |
| Chiral Lewis Acids/Bases | Asymmetric Nucleophilic Acyl Substitution | Enantiomerically enriched esters, amides, and other derivatives. |
| Novel Acyl Chloride Catalysts | Acylation Reactions | High-purity products with improved color and stability. google.com |
Design and Synthesis of this compound-Derived Functional Materials (e.g., Supramolecular Assemblies)
The rigid, cyclic structure of the dimethyloxane core combined with the reactive carbonyl chloride group makes this molecule an excellent candidate for the construction of advanced functional materials. researchgate.netresearchgate.net
Future work will likely focus on:
Polymer Synthesis: Using this compound as a monomer in polymerization reactions (e.g., polycondensation with diols or diamines) can lead to novel polyesters and polyamides. The bulky 2,2-dimethyl group on the oxane ring would influence the polymer's physical properties, such as solubility, thermal stability, and morphology.
Supramolecular Assemblies: The molecule can be derivatized with moieties capable of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to create self-assembling systems. mdpi.comtaylorandfrancis.com These supramolecular structures, such as gels, vesicles, or nanotubes, could find applications in drug delivery, sensing, or catalysis. taylorandfrancis.comnih.gov For instance, attaching porphyrin or peptide units could induce self-assembly into ordered architectures. mdpi.comnih.gov
Functionalized Nanostructures: By reacting the carbonyl chloride with functional groups on the surface of nanostructures (e.g., nanoparticles, carbon nanotubes), new hybrid materials with tailored properties can be designed. The oxane moiety could impart specific solubility or biocompatibility characteristics to the final material.
| Material Type | Synthetic Strategy | Potential Application |
| Polyesters/Polyamides | Polycondensation with diols or diamines. | Advanced plastics, fibers, and films with unique thermal and mechanical properties. |
| Supramolecular Gels | Derivatization with hydrogen-bonding motifs. | Drug delivery systems, tissue engineering scaffolds. taylorandfrancis.com |
| Self-Assembled Nanosheets | Functionalization with amphiphilic nanographene derivatives. nih.gov | Organic electronics, nanoscale sensors. nih.gov |
| Hybrid Nanomaterials | Covalent attachment to the surface of nanoparticles. | Targeted imaging agents, advanced catalysts. |
Advanced Derivatization for Enhanced Chemical Utility
The high reactivity of the acyl chloride group allows for its conversion into a wide array of other functional groups, making this compound a versatile intermediate for synthetic chemistry. libretexts.orgmdpi.com Advanced derivatization protocols will further expand its utility. nih.gov
Key areas for future exploration include:
Conversion to Less Reactive Intermediates: Transforming the acyl chloride into esters, amides, or thioesters provides intermediates with tuned reactivity for multi-step syntheses. libretexts.org This allows for selective reactions at other positions of a molecule.
Fluorogenic Derivatization: Attaching fluorescent tags to the molecule via the acyl chloride handle can create probes for chemical and biological imaging. Reagents like 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride serve as a model for creating new derivatization agents for amines. rsc.org
Synthesis of Complex Heterocycles: Using the acyl chloride and the oxane ring as starting points, intramolecular reactions can be designed to construct more complex, fused heterocyclic systems.
Chromatographic Analysis: Derivatization is a common technique to improve separation and detection in chromatography. greyhoundchrom.com Converting the carbonyl chloride to a stable, easily detectable derivative (e.g., a silylated oxime or a hydrazone) can facilitate the analysis of complex mixtures. researchgate.nettcichemicals.com
| Derivatization Reaction | Reagent(s) | Resulting Functional Group | Enhanced Utility |
| Esterification/Amidation | Alcohols, Amines | Ester, Amide | Creation of stable intermediates for multi-step synthesis. libretexts.org |
| Friedel-Crafts Acylation | Aromatic compounds (e.g., Benzene) | Ketone | Synthesis of aryl ketone derivatives. |
| Reduction | Hydride reagents (e.g., LiAlH₄) | Primary Alcohol | Access to alcohol-based derivatives. |
| Reaction with Organometallics | Grignard or organolithium reagents | Tertiary Alcohol | Formation of new carbon-carbon bonds. |
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reagent Ratio (Acid:PCl₅) | 1:1.1 | |
| Reaction Temperature | 80–85°C (reflux) | |
| Purification Method | Cold cyclohexane wash |
Q. Table 2: Stability Study Design
| Condition | Analysis Frequency | Metrics |
|---|---|---|
| 4°C, 0% humidity | Monthly (6 months) | Purity (HPLC), Degradation (GC-MS) |
| 25°C, 50% humidity | Biweekly (3 months) | Purity (HPLC), Color change |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
